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Compound of Interest

Compound Name:
2-Hydroxy-1,3-diphenylpropan-1-

one

Cat. No.: B1620358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Hydroxy-1,3-diphenylpropan-1-one, a key intermediate in various synthetic pathways.

This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside standardized experimental protocols for data

acquisition. The information presented herein is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Hydroxy-1,3-
diphenylpropan-1-one. These values were computationally generated and provide a basis for

the identification and characterization of this compound.

¹H NMR Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.95 - 7.92 m 2H Aromatic (H2', H6')

7.61 - 7.56 m 1H Aromatic (H4')

7.50 - 7.45 m 2H Aromatic (H3', H5')

7.38 - 7.25 m 5H
Aromatic (H2'', H3'',

H4'', H5'', H6'')

5.45 t, J = 5.8 Hz 1H CH-OH

3.65 d, J = 5.8 Hz 1H OH

3.35 d, J = 5.8 Hz 2H CH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment

201.5 C=O

141.2 Aromatic (C1'')

136.7 Aromatic (C1')

133.5 Aromatic (C4')

128.8 Aromatic (C3', C5')

128.6 Aromatic (C2'', C6'')

128.3 Aromatic (C2', C6')

127.8 Aromatic (C4'')

126.8 Aromatic (C3'', C5'')

75.5 CH-OH

47.8 CH₂
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Solvent: CDCl₃

IR Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch

3065, 3030 Medium Aromatic C-H stretch

2925 Medium Aliphatic C-H stretch

1685 Strong C=O stretch (conjugated)

1600, 1495, 1450 Medium to Strong Aromatic C=C stretch

1280 Medium C-O stretch

750, 690 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

226 45 [M]⁺

121 100 [C₇H₅O₂]⁺

105 85 [C₇H₅O]⁺

91 60 [C₇H₇]⁺

77 70 [C₆H₅]⁺

Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of 2-
Hydroxy-1,3-diphenylpropan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
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Accurately weigh approximately 10-20 mg of 2-Hydroxy-1,3-diphenylpropan-1-one for ¹H

NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

2.1.3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or

acetone.

Place a small amount of the solid 2-Hydroxy-1,3-diphenylpropan-1-one sample directly

onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

2.2.2. Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be acquired prior to sample

analysis.

2.2.3. Data Processing:

The acquired sample interferogram is automatically ratioed against the background

interferogram and Fourier transformed to produce the absorbance spectrum.

Perform baseline correction if necessary.
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Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
2.3.1. Sample Preparation:

Prepare a stock solution of 2-Hydroxy-1,3-diphenylpropan-1-one in a suitable volatile

solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

2.3.2. Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas

chromatograph (GC-MS).

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 1000-2000 amu/s.

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature

program should be used to ensure proper elution of the compound.

2.3.3. Data Processing:

The mass spectrum is generated by plotting the relative abundance of ions against their

mass-to-charge ratio (m/z).

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Methodologies
The following diagrams illustrate the workflow and logical connections in the spectroscopic

characterization of 2-Hydroxy-1,3-diphenylpropan-1-one.
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Spectroscopic Characterization Workflow
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NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

2-Hydroxy-1,3-diphenylpropan-1-one
C15H14O2
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confirms functional groups

Mass Spectrum
- Molecular Ion (m/z 226)

- Key Fragments (m/z 121, 105, 91, 77)

confirms molecular weight
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Spectroscopic Data Correlation to Structure

Conclusion
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The predicted spectroscopic data and standardized protocols presented in this guide offer a

robust framework for the characterization of 2-Hydroxy-1,3-diphenylpropan-1-one. The

combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides complementary

information that, when analyzed together, allows for the unambiguous confirmation of the

chemical structure. This technical guide is intended to facilitate the efficient and accurate

analysis of this compound in various research and development settings.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-1,3-
diphenylpropan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620358#spectroscopic-characterization-of-2-
hydroxy-1-3-diphenylpropan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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